2,5-Dimethylcyclopentan-1-one
Overview
Description
2,5-Dimethylcyclopentan-1-one: is an organic compound with the molecular formula C₇H₁₂O . It is a cyclic ketone characterized by a five-membered ring with two methyl groups attached at the 2 and 5 positions. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Decarbonylation of Aldehydes: One method involves the decarbonylation of certain aldehydes.
Hydrolytic Reaction: Another method involves the hydrolytic reaction of 2-carbethoxy-5-cyano-2,5-dimethylcyclopentanone in the presence of sulfuric acid.
Cyclization of Dialkyl Adipate: The cyclization of a dialkyl α,α’-dimethyladipate in the vapor phase is also a known method for synthesizing 2,5-dimethylcyclopentanone.
Industrial Production Methods: Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and cost-effectiveness. The decarbonylation of aldehydes and the cyclization of dialkyl adipates are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dimethylcyclopentan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert 2,5-dimethylcyclopentanone to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted cyclopentanones with different functional groups.
Scientific Research Applications
Chemistry: 2,5-Dimethylcyclopentan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medicinal research, 2,5-dimethylcyclopentanone is used to study enzyme-catalyzed reactions and metabolic pathways. It is also investigated for its potential therapeutic properties .
Industry: The compound is used in the production of fragrances, pharmaceuticals, and other fine chemicals. Its reactivity and stability make it a valuable component in industrial chemical processes .
Mechanism of Action
The mechanism of action of 2,5-dimethylcyclopentanone involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The compound’s reactivity is influenced by the presence of the methyl groups, which can affect the electron density around the carbonyl group .
Comparison with Similar Compounds
Cyclopentanone: A five-membered ring ketone without methyl substitutions.
2,2-Dimethylcyclopentanone: A similar compound with methyl groups at the 2 and 2 positions.
2,5-Dimethylcyclopentenone: A related compound with a double bond in the ring.
Uniqueness: 2,5-Dimethylcyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups at the 2 and 5 positions influences its steric and electronic characteristics, making it different from other cyclopentanones and cyclopentenones .
Properties
IUPAC Name |
2,5-dimethylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLARKDYEBNZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021582 | |
Record name | 2,5-Dimethylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4041-09-2 | |
Record name | 2,5-Dimethylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4041-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylcyclopentan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004041092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylcyclopentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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